

An In-depth Technical Guide to Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-3-(trifluoromethyl)benzoate*

Cat. No.: *B056820*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Compound Identification and Properties

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is an aromatic ester characterized by the presence of a hydroxyl, a trifluoromethyl, and a methyl ester group on a benzene ring.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	Methyl 4-hydroxy-3-(trifluoromethyl)benzoate	-
Synonyms	4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester	[1]
CAS Number	115933-50-1	[1][2][3][4][5][6]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[1][6][7][8]
Molecular Weight	220.15 g/mol	[1][7]
Appearance	Solid	
Melting Point	167-169 °C	[1][2]
Boiling Point	266.1 ± 40.0 °C at 760 mmHg (Predicted)	[1][2]
Density	1.382 ± 0.06 g/cm ³ (Predicted)	[1][2]
pKa	6.37 ± 0.43 (Predicted)	[2]

| Solubility | Very slightly soluble (0.7 g/L) at 25 °C (Calculated) |[1] |

Table 2: Safety Information

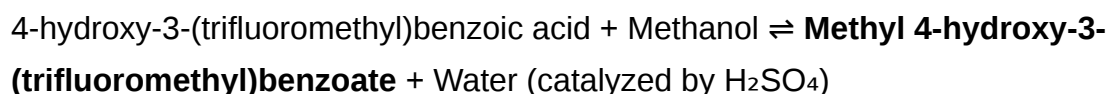
Category	Information	Source(s)
Signal Word	Warning	
Pictogram	GHS07 (Harmful)	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | |

Synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

The primary and most common method for the synthesis of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Reaction Scheme:



This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the methanol. The use of excess methanol as the solvent helps to shift the reaction equilibrium towards the formation of the ester product.

An alternative method involves the methylation of the carboxylic acid salt using an alkylating agent like dimethyl sulphate.[9]

Experimental Protocol: Fischer-Speier Esterification

This section details a standard laboratory procedure for the synthesis of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**.

Materials and Reagents:

- 4-hydroxy-3-(trifluoromethyl)benzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (5% aqueous solution)
- Brine (saturated NaCl solution)

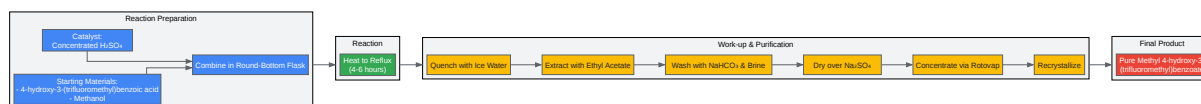
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid in an excess of methanol.
- **Catalyst Addition:** While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. This addition is exothermic and should be performed with caution in an ice bath.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up - Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**.
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the laboratory synthesis of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**.



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Caption: Workflow for the synthesis of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**.

Applications in Research and Development

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is utilized in the global life science industry for research, biotechnology development, and pharmaceutical drug therapy development and production. Its structural motifs are found in various pharmacologically active compounds, making it a valuable starting material for drug discovery programs targeting a range of therapeutic areas.

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